2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide
Overview
Description
2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, a triazolopyridazine ring, and an acetamidophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Construction of the Triazolopyridazine Ring: This step involves the formation of the triazolopyridazine ring through a series of cyclization reactions, often starting with hydrazine derivatives and appropriate aldehydes or ketones.
Coupling Reactions: The benzodioxole and triazolopyridazine intermediates are then coupled using a thiol-based linker to form the sulfanyl bridge.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl group, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In the context of its anticancer properties, it is believed to inhibit the function of certain enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The benzodioxole moiety may interact with microtubules, disrupting their assembly and function, while the triazolopyridazine ring may inhibit key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- Benzodioxole derivatives as COX inhibitors
- 2-(6-(2,4-dichlorobenzoyl)benzo[d][1,3]dioxol-5-yl)acetic acid
Uniqueness
2-{[6-(2H-1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide stands out due to its unique combination of structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[[6-(1,3-benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O4S/c1-13(29)23-15-3-2-4-16(10-15)24-21(30)11-33-22-26-25-20-8-6-17(27-28(20)22)14-5-7-18-19(9-14)32-12-31-18/h2-10H,11-12H2,1H3,(H,23,29)(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDVGCSFAQJDIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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